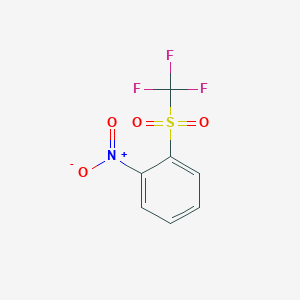
2-(Trifluoromethylsulfonyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylsulfonyl)nitrobenzene, commonly referred to as 2-TFSN, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 81-82 °C and is soluble in most organic solvents. 2-TFSN has been used in the synthesis of various compounds, including drugs, pesticides, and other chemicals. In addition, it has been used as a catalyst for various reactions, as a reagent for the detection of various compounds, and as an inhibitor of various enzymes.
Aplicaciones Científicas De Investigación
2-TFSN has been used in a variety of scientific research applications. It has been used as a reagent for the detection of various compounds, including proteins and nucleic acids. In addition, it has been used as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers. Furthermore, it has been used as an inhibitor of various enzymes, including proteases and phosphatases.
Mecanismo De Acción
The mechanism of action of 2-TFSN is not completely understood. However, it is believed that it acts as a catalyst for various reactions by forming a complex with the substrate, which then undergoes a reaction. This is due to the presence of the trifluoromethylsulfonyl group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-TFSN are not well understood. However, it is believed that 2-TFSN may act as an inhibitor of various enzymes, including proteases and phosphatases. In addition, it may act as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TFSN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. In addition, it is not toxic, making it safe to handle in the laboratory. However, it is important to note that 2-TFSN is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.
Direcciones Futuras
Given the wide range of applications of 2-TFSN, there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of its potential as a catalyst for other reactions, and the investigation of its potential as an inhibitor of various enzymes. In addition, further research is needed to understand the biochemical and physiological effects of 2-TFSN, as well as to explore its potential as a drug or pesticide.
Métodos De Síntesis
2-TFSN can be synthesized by reacting trifluoromethanesulfonyl chloride with nitrobenzene in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and requires a catalyst such as pyridine. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
1-nitro-2-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPUJYVEYARGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



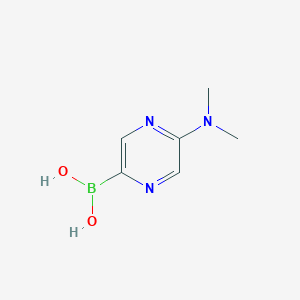

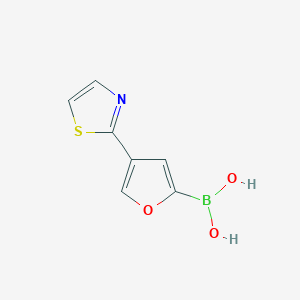
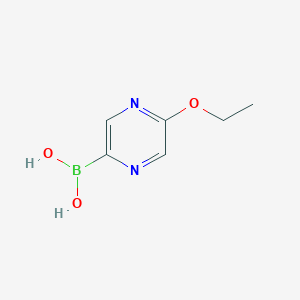

![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


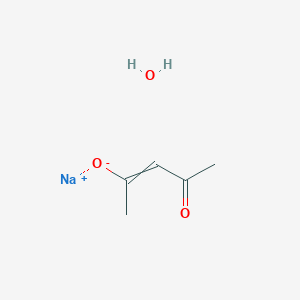


![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)